Benzoyl fluoride, 4-(dimethylamino)- (9CI)
Description
Benzoyl fluoride, 4-(dimethylamino)- (9CI) is a fluorinated aromatic compound featuring a benzoyl group (C₆H₅CO-) substituted with a dimethylamino (-N(CH₃)₂) group at the para position. This electron-rich substituent enhances the compound's nucleophilic aromatic reactivity and influences its solubility in polar solvents.
Properties
CAS No. |
108168-59-8 |
|---|---|
Molecular Formula |
C9H10FNO |
Molecular Weight |
167.18 g/mol |
IUPAC Name |
4-(dimethylamino)benzoyl fluoride |
InChI |
InChI=1S/C9H10FNO/c1-11(2)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3 |
InChI Key |
WLUAKISQVRFVBH-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)C(=O)F |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)F |
Synonyms |
Benzoyl fluoride, 4-(dimethylamino)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoyl fluoride, 4-(dimethylamino)- (9CI) typically involves the reaction of 4-(dimethylamino)benzoic acid with a fluorinating agent such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Benzoyl fluoride, 4-(dimethylamino)- (9CI) may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Substitution Reactions: Benzoyl fluoride, 4-(dimethylamino)- (9CI) can undergo nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: The compound can hydrolyze in the presence of water to form 4-(dimethylamino)benzoic acid and hydrogen fluoride.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.
Hydrolysis: Water or aqueous acidic or basic solutions.
Redox Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution: Various substituted benzoyl derivatives.
Hydrolysis: 4-(Dimethylamino)benzoic acid.
Redox Reactions: Corresponding oxidized or reduced products depending on the reaction conditions.
Scientific Research Applications
Biological Applications
Benzoyl fluoride, 4-(dimethylamino)- (9CI) has been investigated for its interactions with biological molecules. Its potential applications in drug development are notable, particularly as a precursor for pharmaceutical compounds. For example, it has been explored for enzyme inhibition, specifically targeting carbonic anhydrase IX, which is implicated in various cancers .
Case Study: Enzyme Inhibition
- Target : Carbonic Anhydrase IX
- IC50 Values : Demonstrated inhibition with values ranging from 10.93 to 25.06 nM against CA IX, indicating strong selectivity over CA II .
Catalytic Applications
The compound is also utilized in catalytic processes, particularly in nucleophilic substitution reactions where it acts as a fluorinating agent. Its reactivity allows it to participate in various transformations, including the synthesis of benzoates from benzoyl fluorides using catalytic bases like 4-(dimethylamino)pyridine .
Mechanism of Action : The mechanism typically involves the activation of the benzoyl fluoride through nucleophilic attack by bases or other nucleophiles, leading to the formation of more reactive intermediates that can undergo further transformations .
Industrial Applications
In industrial settings, benzoyl fluoride derivatives are used in the production of specialty chemicals and materials. The compound's unique reactivity profile allows it to be employed in various synthetic pathways to generate complex molecules with desirable properties.
Mechanism of Action
The mechanism of action of Benzoyl fluoride, 4-(dimethylamino)- (9CI) involves its reactivity as a fluorinating agent. The compound can interact with nucleophiles, leading to the substitution of the fluoride group. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition or interaction with cellular components in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic Properties and Reactivity
Benzoyl Fluoride, 4-Nitro- (9CI) (CAS 403-50-9)
- Molecular Formula: C₇H₄FNO₃
- Key Features: The nitro (-NO₂) group is a strong electron-withdrawing substituent, deactivating the aromatic ring and reducing electrophilic substitution reactivity. This contrasts sharply with the electron-donating dimethylamino group in the target compound.
- Applications : Nitro-substituted benzoyl fluorides are often intermediates in explosives or agrochemicals due to their stability under harsh conditions .
4-[[4-(Dimethylamino)phenyl]azo]benzoic Acid Succinimidyl Ester (CAS 146998-31-4)
- Molecular Formula : C₁₉H₁₈N₄O₄
- Key Features: This compound shares the dimethylamino group but incorporates a diazenyl (-N=N-) linkage and a succinimidyl ester. The diazenyl group enables conjugation in dyes or biosensors, while the ester enhances reactivity in peptide coupling .
Benzoyl Chloride, 3,5-Difluoro-4-Methyl- (9CI) (CAS 103877-74-3)
Functional Group Comparison: Fluoride vs. Chloride
Benzoyl fluorides generally exhibit lower reactivity in nucleophilic acyl substitution compared to benzoyl chlorides due to the stronger C-F bond. For example:
- Benzoyl Chloride, 4-(2-Oxopropoxy)- (9CI) (CAS N/A): Contains a ketone-functionalized alkoxy group, enhancing its utility in synthesizing β-keto esters. Its higher reactivity compared to fluorides necessitates stringent handling per GHS safety guidelines .
- Benzoyl Fluoride, 4-(Dimethylamino)- (9CI): The dimethylamino group may mitigate fluoride’s low reactivity by stabilizing transition states via resonance, though direct evidence is needed.
Biological Activity
Benzoyl fluoride, 4-(dimethylamino)- (9CI), is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
Benzoyl fluoride, 4-(dimethylamino)- is characterized by the following chemical structure:
- Chemical Formula : CHFNO
- Molecular Weight : 169.18 g/mol
- CAS Number : 1940-20-5
The compound features a benzoyl group attached to a dimethylamino moiety, which contributes to its reactivity and biological interactions.
Biological Activity Overview
The biological activity of benzoyl fluoride, 4-(dimethylamino)- has been evaluated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Recent studies have demonstrated that benzoyl fluoride derivatives exhibit notable antibacterial properties. For instance:
- Inhibition of Bacterial Growth : Compounds related to benzoyl fluoride have shown significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 50 µg/mL .
- Mechanism of Action : The antibacterial effect is attributed to the inhibition of key bacterial enzymes, including carbonic anhydrases (CAs), which are essential for bacterial growth and survival .
Anticancer Activity
Benzoyl fluoride has also been investigated for its anticancer properties:
- Cell Viability and Apoptosis Induction : In vitro studies have shown that benzoyl fluoride can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer). The compound increased the percentage of annexin V-FITC-positive apoptotic cells significantly, indicating a robust pro-apoptotic effect .
- IC50 Values : The IC50 values for related compounds in inhibiting cell proliferation were reported between 0.01 µM and 0.94 µM, demonstrating potent antiproliferative effects against various cancer cell lines .
Study on Antibacterial Activity
A study published in RSC Advances explored the synthesis of new benzoyl fluoride derivatives and their antibacterial efficacy. The results indicated that certain analogues exhibited up to 80% inhibition against S. aureus at concentrations of 50 µg/mL, outperforming traditional antibiotics .
| Compound | MIC (µg/mL) | % Inhibition |
|---|---|---|
| Benzoyl Fluoride Derivative A | 50 | 80 |
| Benzoyl Fluoride Derivative B | 100 | 70 |
| Ciprofloxacin (Control) | 1 | 99 |
Study on Anticancer Activity
Another significant study focused on the anticancer potential of benzoyl fluoride derivatives. The researchers evaluated the effects on MDA-MB-231 cells, finding that treatment with these compounds led to a substantial increase in apoptosis markers compared to control groups.
| Compound | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| Benzoyl Fluoride A | 0.01 | 22 |
| Benzoyl Fluoride B | 0.03 | 15 |
| Staurosporine (Control) | <0.001 | 40 |
The mechanisms underlying the biological activities of benzoyl fluoride derivatives involve multiple pathways:
- Enzyme Inhibition : The inhibition of carbonic anhydrases disrupts essential metabolic processes in bacteria and cancer cells, leading to reduced growth and increased apoptosis.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may increase oxidative stress within cancer cells, contributing to their cytotoxic effects .
Q & A
Q. What synthetic methodologies are recommended for preparing Benzoyl fluoride, 4-(dimethylamino)- (9CI) with high purity?
- Methodological Answer : Synthesis typically involves fluorination of the corresponding benzoyl chloride precursor. For example, using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions. Key steps include:
- Protecting the dimethylamino group (e.g., via protonation or temporary blocking with Boc groups) to prevent side reactions .
- Reaction monitoring via ¹⁹F NMR to confirm fluoride formation and assess purity.
- Purification via low-temperature recrystallization or column chromatography (silica gel, non-polar solvents).
Critical Note : Ensure rigorous exclusion of moisture, as acyl fluorides are moisture-sensitive .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for aromatic protons (para-substitution pattern) and dimethylamino group (singlet at ~2.8–3.2 ppm).
- ¹⁹F NMR : Confirm fluoride presence (characteristic downfield shift, δ ~−100 to −150 ppm).
- IR Spectroscopy : Detect C=O stretch (~1700–1750 cm⁻¹) and C-F stretch (~1100–1200 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
Data Interpretation : Cross-reference with computational simulations (e.g., DFT for NMR chemical shifts) .
Q. What are the optimal storage conditions to prevent decomposition?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at −20°C in amber glass vials.
- Avoid prolonged storage; degradation risks increase with time, leading to hydrolysis products (e.g., benzoic acid derivatives) .
- Regularly monitor purity via TLC or NMR, especially before critical experiments.
Advanced Research Questions
Q. How does the electron-donating dimethylamino group influence the reactivity of the benzoyl fluoride moiety in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The para-dimethylamino group donates electron density via resonance, reducing electrophilicity of the carbonyl carbon. This slows nucleophilic acyl substitution but may enhance regioselectivity in directed reactions.
- Experimental Validation : Compare reaction rates with meta- or unsubstituted benzoyl fluorides under identical conditions (e.g., in amidation or esterification).
- Computational Support : Use DFT calculations to map electrostatic potential surfaces and quantify charge distribution .
Q. How can contradictions in kinetic data under varying solvent polarities be resolved?
- Methodological Answer :
- Systematic Solvent Screening : Test solvents with diverse dielectric constants (e.g., toluene, THF, DMSO). Monitor reaction rates via in situ IR or stopped-flow techniques.
- Control for Solvent-Substrate Interactions : Use Kamlet-Taft parameters to correlate solvent polarity/polarizability with rate constants.
- Data Reconciliation : Apply Eyring or Arrhenius analysis to separate solvent effects from intrinsic activation barriers.
Note : Degradation pathways (e.g., solvent-induced hydrolysis) must be ruled out via parallel stability studies .
Q. What computational strategies predict regioselectivity in cross-coupling reactions involving this substrate?
- Methodological Answer :
- DFT-Based Transition State Modeling : Calculate activation energies for competing pathways (e.g., ortho vs. para substitution in Pd-catalyzed couplings).
- NBO Analysis : Identify hyperconjugative interactions stabilizing specific intermediates.
- Validation : Compare computational predictions with experimental outcomes (e.g., HPLC or GC-MS product ratios).
Resource : Leverage structural data from related benzoyl derivatives (e.g., ) to refine models.
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported fluorination efficiencies across studies?
- Methodological Answer :
- Parameter Audit : Compare reaction conditions (temperature, catalyst loadings, solvent purity) across studies.
- Side Reaction Analysis : Use LC-MS or ¹⁹F NMR to detect byproducts (e.g., hydrolysis or dimerization).
- Collaborative Verification : Reproduce key experiments in independent labs with standardized protocols.
Example : If DAST yields inconsistent results, test alternative fluorinating agents (e.g., XtalFluor-E) .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods for all manipulations.
- Spill Management : Neutralize spills with sodium bicarbonate or specialized fluoride-binding agents. Avoid aqueous rinses to prevent HF formation.
- Waste Disposal : Consult institutional guidelines for fluorinated waste; incineration in approved facilities is typical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
